Home > Products > Screening Compounds P3369 > (-)-peloruside A
(-)-peloruside A -

(-)-peloruside A

Catalog Number: EVT-1569736
CAS Number:
Molecular Formula: C27H48O11
Molecular Weight: 548.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Peloruside A is a macrolide that is a novel secondary metabolite isolated from a New Zealand marine sponge, Mycale hentscheli. It has a role as a marine metabolite, an antimitotic, a microtubule-stabilising agent and an antineoplastic agent. It is a macrolide, a cyclic hemiketal, an ether, an organic heterobicyclic compound, a secondary alcohol and a primary alcohol.
Overview

(-)-Peloruside A is a naturally occurring compound derived from the New Zealand marine sponge Mycale hentscheli. It has garnered significant attention due to its potent anticancer properties, specifically as a microtubule stabilizer, making it a candidate for cancer treatment. This compound is notable for its unique structure and mechanism of action, which allows it to effectively inhibit cancer cell division by stabilizing microtubules, similar to other well-known agents like paclitaxel.

Source and Classification

Peloruside A is classified as a secondary metabolite, which are organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. The compound's natural abundance is limited, necessitating synthetic approaches for its study and potential therapeutic use. Its classification as a microtubule stabilizer places it among a group of compounds that interact with the cytoskeleton of cells, influencing cell division and potentially leading to apoptosis in cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-peloruside A has been the subject of extensive research due to its complex molecular structure. Various synthetic strategies have been developed, including:

  1. Retrosynthetic Analysis: This approach breaks down the molecule into simpler precursors. The synthesis can be divided into four key fragments:
    • C1 to C2 benzyloxy acetic acid fragment.
    • C3 to C7 fragment.
    • C8 to C11 fragment.
    • C12 to C24 portion of the macrocycle and side chain .
  2. Convergent Synthesis: Many studies employ convergent synthesis methods, where different segments of the molecule are synthesized independently and then combined. For instance, Taylor and Jin's total synthesis utilized a convergent approach that involved aldol reactions to construct the carbon backbone .
  3. Chiral Epoxide Methodology: Recent methods have incorporated chiral epoxides prepared through cobalt-catalyzed ring-opening reactions, enhancing enantioselectivity in the synthesis .
  4. Boron-Mediated Aldol Reactions: This technique has been employed for constructing specific fragments of peloruside A, allowing for high selectivity in forming desired stereoisomers .

Technical Challenges

The synthesis faces several challenges due to the complex stereochemistry and oxidation states present in the molecule. Addressing these challenges often involves sophisticated strategies such as cyclic dehydration and selective oxidation techniques.

Molecular Structure Analysis

Structure and Data

The molecular formula of (-)-peloruside A is C24H38O5C_{24}H_{38}O_{5}, with a molecular weight of 402.56 g/mol. The structure features a unique macrocyclic arrangement with multiple stereocenters, contributing to its biological activity.

Key structural elements include:

  • A macrocyclic core that stabilizes microtubules.
  • Multiple hydroxyl groups that may participate in hydrogen bonding interactions.

The stereochemistry at various positions (C7, C8, C9, and C11) is critical for its biological activity, necessitating precise control during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of (-)-peloruside A can be attributed to its functional groups:

  • Hydroxyl Groups: These can undergo various reactions such as oxidation or esterification.
  • Macrocyclic Structure: The cyclic nature allows for specific interactions with target proteins involved in cell division.

Key reactions include:

  • Aldol Condensation: Used for forming carbon-carbon bonds during fragment assembly.
  • Oxidation Reactions: Employed to modify hydroxyl groups into more reactive species or alter oxidation states.
Mechanism of Action

Process and Data

The mechanism through which (-)-peloruside A exerts its anticancer effects involves stabilization of microtubules during cell division. By binding to the microtubule structure, it prevents depolymerization, effectively halting mitosis. This action mirrors that of other known microtubule stabilizers like paclitaxel but with distinct structural features that may confer unique pharmacological properties.

Research indicates that peloruside A binds at the same site as taxanes on beta-tubulin, promoting polymerization and preventing normal mitotic spindle function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically isolated as a white or off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties influence both the synthetic strategies employed and the formulation for potential therapeutic applications.

Applications

Scientific Uses

Due to its potent biological activity, (-)-peloruside A is primarily investigated for:

  • Cancer Treatment: As a microtubule stabilizer, it shows promise in treating various cancers by inhibiting cell division.
  • Biological Research: It serves as a tool compound in studies exploring microtubule dynamics and cellular processes related to mitosis.
Introduction to (-)-Peloruside A

Discovery and Natural Source

(-)-Peloruside A was first isolated in 2000 from the marine sponge Mycale hentscheli, collected from deep-water habitats (15–35 m depth) in New Zealand's Pelorus Sound [1] [4]. This location-specific sponge yielded only trace quantities (~3.0 mg from 1 kg of sponge tissue), complicating initial structural characterization efforts [1] [9]. Specimens from shallow waters lacked detectable peloruside A, indicating environmental influence on biosynthesis [7]. The compound coexists with structurally distinct cytotoxins (mycalamide A and pateamine) in the same sponge, but its unique macrolide skeleton differentiates it from these compounds [9].

Table 1: Key Discovery Milestones

YearEventReference
2000Initial isolation from Mycale hentscheli [1]
2002Antimitotic activity characterization [2]
2003First total synthesis (antipode confirmation) [7]

Structural Features

(-)-Peloruside A (C₂₇H₄₈O₁₁, MW 548.7 g/mol) features a 16-membered macrolactone ring with 10 stereogenic centers, confirmed through NMR spectroscopy (COSY, ROESY, HMBC) and X-ray crystallography of synthetic analogs [7]. Key structural elements include:

  • Hemiketal Bridge: Spontaneous cyclization between the C-9 ketone and C-5 hydroxyl forms a rigid tetrahydropyran ring [7].
  • Polyoxygenation: Alternating 1,3,5-polyol arrangement with methyl ethers at C3, C7, and C13 [7] .
  • Side Chain: A (Z)-configured trisubstituted alkene (C16–C17) and allylic hydroxymethyl group (C18) [7] .

NMR studies revealed two dominant solution conformers (A and B), distinguished by C11–C12 orientation. Conformer B aligns with the bioactive tubulin-bound state [7].

Table 2: Stereochemical Configuration

CarbonAbsolute ConfigurationFunctional Role
C2SLactone linkage
C3RMethoxy group anchor
C5RHemiketal formation
C7RMethoxy group; conformational rigidity
C11SHydroxyl; tubulin interaction

Biological Significance

(-)-Peloruside A exhibits dual mechanisms with therapeutic implications:

Microtubule Stabilization

It binds β-tubulin at a site distinct from paclitaxel, promoting microtubule polymerization and suppressing dynamic instability at picomolar concentrations (IC₅₀ = 20 nM for mitosis inhibition) [2] [3] [8]. Competitive assays confirm non-overlap with taxoid sites, explaining retained efficacy in paclitaxel-resistant cell lines [2] [8]. Synergism with taxoid-site agents (e.g., paclitaxel) arises from complementary suppression of tubulin critical concentrations [8].

Cytotoxic and Anti-Angiogenic Effects

  • Antiproliferative Activity: Nanomolar cytotoxicity (IC₅₀ = 1–10 nM) against diverse cancer lines (e.g., P388 leukemia, HCT116 colon carcinoma), inducing G₂/M arrest and apoptosis via caspase-independent pathways [2] [8].
  • Anti-Migration: Inhibits endothelial cell migration at 0.1 nM (IC₅₀), 200-fold below its mitotic inhibition concentration, suggesting potent anti-angiogenic applications [3]. Hypoxia-conditioned colorectal cells show no peloruside resistance, unlike paclitaxel [8].

Table 3: Biological Activity Profile

ActivityIC₅₀ (nM)Comparison to Paclitaxel
Microtubule dynamicity suppression0.105-fold more potent (paclitaxel: 0.50)
Endothelial cell migration0.106.5-fold more potent (paclitaxel: 0.65)
Mitotic arrest20.02.5-fold less potent (paclitaxel: 8.0)

Compound Names Mentioned: (-)-Peloruside A, Paclitaxel, Docetaxel, Epothilone, Laulimalide, Mycalamide A, Pateamine.

Properties

Product Name

(-)-peloruside A

IUPAC Name

(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one

Molecular Formula

C27H48O11

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1

InChI Key

NETARJWZTMGMRM-JRTPPQMASA-N

SMILES

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Synonyms

peloruside A

Canonical SMILES

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Isomeric SMILES

CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.